7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is a brominated derivative of phthalazinone, a heterocyclic compound. Phthalazinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one typically involves the bromination of 4-(hydroxymethyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 7-Bromo-4-(carboxymethyl)phthalazin-1(2H)-one.
Reduction: 4-(Hydroxymethyl)phthalazin-1(2H)-one.
Substitution: 7-Substituted-4-(hydroxymethyl)phthalazin-1(2H)-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further functionalization.
Biology
In biological research, this compound might be explored for its potential biological activities, such as antimicrobial or anticancer properties. Phthalazinone derivatives have been studied for their enzyme inhibitory activities.
Medicine
In medicinal chemistry, derivatives of phthalazinone are investigated for their potential as therapeutic agents. The brominated derivative might exhibit unique pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The bromine atom and hydroxymethyl group could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might result in different reactivity and biological activity.
7-Chloro-4-(hydroxymethyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical properties and reactivity.
7-Iodo-4-(hydroxymethyl)phthalazin-1(2H)-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different applications.
Uniqueness
The presence of the bromine atom in 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one makes it unique compared to its chloro and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-4-(hydroxymethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)9(14)12-11-8(6)4-13/h1-3,13H,4H2,(H,12,14) |
InChI Key |
POLBAXDFUQINLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.